3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate
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Overview
Description
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate is a chemical compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is an ester derivative of benzoic acid and contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of various derivatives.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ester functional groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate: This compound has a similar structure but with an isobutoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
3-(2’-Methylpiperidino)propyl p-methoxybenzoate:
The uniqueness of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
63916-92-7 |
---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H29NO3/c1-15(2)23-18-10-8-17(9-11-18)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3 |
InChI Key |
KCGKUMMLOWMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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